molecular formula C23H21NO3 B14413730 6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione CAS No. 81890-80-4

6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione

Cat. No.: B14413730
CAS No.: 81890-80-4
M. Wt: 359.4 g/mol
InChI Key: JYXCSCYLQXKVIB-UHFFFAOYSA-N
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Description

6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione is a complex organic compound belonging to the isoindole family. Isoindoles are nitrogen-containing heterocycles that have garnered significant interest due to their presence in various natural products and bioactive compounds. This particular compound is notable for its unique structural features, which include an ethyl group, an ethylphenyl group, and a methoxy group attached to the benzo[f]isoindole core.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the methoxy and ethyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or carboxylic acid, while reduction of the isoindole core can produce a dihydroisoindole derivative .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione include other isoindole derivatives such as 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones and 1-arylisoindoles . These compounds share the isoindole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Uniqueness: What sets this compound apart is its specific combination of substituents, which confer unique reactivity and potential biological activity. The presence of both ethyl and methoxy groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

81890-80-4

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

6-ethyl-9-(4-ethylphenyl)-4-methoxybenzo[f]isoindole-1,3-dione

InChI

InChI=1S/C23H21NO3/c1-4-13-6-9-15(10-7-13)18-16-11-8-14(5-2)12-17(16)21(27-3)20-19(18)22(25)24-23(20)26/h6-12H,4-5H2,1-3H3,(H,24,25,26)

InChI Key

JYXCSCYLQXKVIB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C3C(=C(C4=C2C=CC(=C4)CC)OC)C(=O)NC3=O

Origin of Product

United States

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